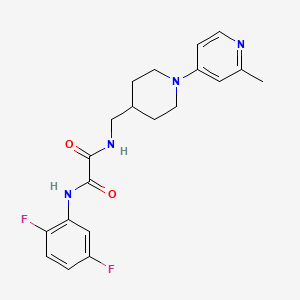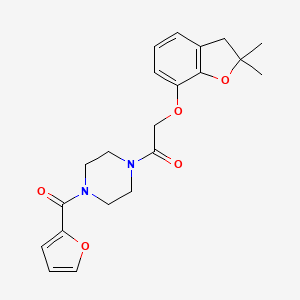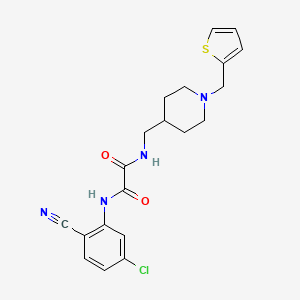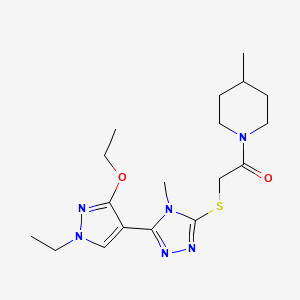![molecular formula C27H28N2O4 B2554889 N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide CAS No. 900997-55-9](/img/structure/B2554889.png)
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide, also known as DOPA or DOPAamine, is a synthetic compound that has been extensively studied for its potential use as a drug. DOPA has been found to have a variety of biochemical and physiological effects, and has shown promise in a number of scientific research applications.
Scientific Research Applications
Molecular Interaction and Crystal Chemistry
Research on compounds like N,N'-diphenylisophthalamide and pyridine-2,6-dicarboxylic acid bisphenylamide has provided insights into intermolecular interactions within crystal structures. Studies involving single-crystal X-ray diffraction and molecular orbital calculations have elucidated the role of intramolecular hydrogen bonding and its effect on molecular conformation and lattice energies, suggesting applications in the design of materials with specific crystallographic properties (Malone et al., 1997).
Pharmacological Activity
Compounds structurally similar to the one have been synthesized and evaluated for their pharmacological potential. For instance, the synthesis and evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone have revealed compounds with significant antidepressant and nootropic activities, suggesting the potential for developing new CNS active agents (Thomas et al., 2016).
Anticancer Activity
Studies on 3-cyano-1,4,6-trisubstituted-2(1H)-pyridinones have demonstrated moderate antitumor potential against various tumor cell lines. These findings indicate the relevance of structurally similar compounds in the search for new anticancer agents, with specific substituents enhancing biological activity (Rostom et al., 2011).
Antimicrobial Activity
The synthesis and characterization of novel compounds, such as methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate, have shown promising antimicrobial activity. Such research highlights the potential of complex organic compounds in developing new antimicrobial agents (Nural et al., 2018).
Catalytic and Materials Science Applications
Research into catalytic systems and material science has also benefited from compounds with similar functionalities. For example, magnesium and zinc complexes supported by N,O-bidentate ligands have been synthesized and shown to catalyze the ring-opening polymerization of ε-caprolactone and l-lactide efficiently. This research opens avenues for the development of new catalytic systems for polymer synthesis (Wang et al., 2012).
properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O4/c1-32-24-14-13-22(16-25(24)33-2)29-18-21(15-27(29)31)28-26(30)17-23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-14,16,21,23H,15,17-18H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQADPUHXCOCPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[3-[Methyl(methylsulfonyl)amino]phenyl]methyl]but-2-ynamide](/img/structure/B2554806.png)
![7-(4-ethylphenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2554808.png)
![2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarbothioamide](/img/structure/B2554809.png)






![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2554823.png)
![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2554824.png)
![4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline](/img/structure/B2554825.png)

